Metoxepin
Overview
Description
Metoxepin is a chemical compound with the molecular formula C19H21NO. It is a tricyclic antidepressant (TCA) that is used to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia. This compound works by increasing the levels of norepinephrine and serotonin in the brain, which helps improve mood and reduce anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metoxepin can be synthesized through a series of chemical reactions involving the condensation of dibenzoxepin with dimethylaminopropyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated systems to monitor and adjust parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Metoxepin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form its secondary amine derivative.
Substitution: This compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivative of this compound.
Reduction: Secondary amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Metoxepin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic antidepressants and their chemical properties.
Biology: Investigated for its effects on neurotransmitter levels and receptor binding in the brain.
Medicine: Studied for its therapeutic potential in treating depression, anxiety, and other psychiatric disorders.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Metoxepin exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and improves mood and anxiety symptoms. This compound also has antihistaminic and anticholinergic properties, which contribute to its sedative effects .
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar therapeutic effects but different chemical structure.
Imipramine: A tricyclic antidepressant used to treat depression and enuresis.
Nortriptyline: A metabolite of amitriptyline with similar pharmacological properties.
Uniqueness of Metoxepin
This compound is unique in its chemical structure, which includes a dibenzoxepin moiety. This structure contributes to its distinct pharmacological profile, including its potent antihistaminic and anticholinergic effects. Additionally, this compound’s ability to treat chronic hives and insomnia sets it apart from other tricyclic antidepressants .
Properties
IUPAC Name |
1-(3-methoxybenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,13-14H,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGQMMZHTFRNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176460 | |
Record name | Metoxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22013-23-6 | |
Record name | Metoxepin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022013236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metoxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METOXEPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8EZK2DSIT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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